Technical Guide: L-Glucitol-1-13C – Properties, Stability, and Applications
Technical Guide: L-Glucitol-1-13C – Properties, Stability, and Applications
Topic: L-Glucitol-1-13C Chemical Properties and Stability Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Glucitol-1-13C (also known as L-Sorbitol-1-13C) is a stable isotope-labeled polyol used primarily as a metabolic probe and internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike its enantiomer, D-Glucitol (common Sorbitol), L-Glucitol is metabolically inert in most mammalian systems. This unique property makes the 1-13C labeled variant an invaluable "negative control" tracer for distinguishing active metabolic uptake from passive diffusion and for quantifying extracellular volume in metabolic flux analysis (MFA).
This guide provides a comprehensive technical overview of L-Glucitol-1-13C, focusing on its physicochemical stability, handling requirements for hygroscopic isotopes, and specific utility in distinguishing enantioselective dehydrogenase activity.
Chemical Identity & Physicochemical Properties[1][2][3][4]
L-Glucitol is the L-enantiomer of the naturally occurring sugar alcohol D-Glucitol. It is chemically distinct from L-Iditol and L-Galactitol, although nomenclature can sometimes be confusing in older literature.
Note on Nomenclature: L-Glucitol is chemically equivalent to D-Gulitol . This relationship is critical when cross-referencing spectral databases, as the reduction of L-Glucose yields L-Glucitol, while the reduction of D-Gulose yields D-Gulitol (the same molecule).
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| Chemical Name | L-Glucitol-1-13C | Synonyms: L-Sorbitol-1-13C; D-Gulitol-1-13C |
| Molecular Formula | (¹³C)C₅H₁₄O₆ | The ¹³C label is located at position C1.[1][2][3][4][5][6][7][8][9][10][11] |
| Molecular Weight | ~183.17 g/mol | Increased by ~1.003 Da due to ¹³C incorporation. |
| Isotopic Purity | ≥ 99 atom % ¹³C | Critical for quantitative NMR integration. |
| Appearance | White crystalline powder | Highly hygroscopic. |
| Solubility | > 200 g/L in Water | Freely soluble in D₂O, DMSO; poorly soluble in ethanol. |
| Melting Point | 95°C – 98°C | Lower than D-Sorbitol (metastable forms exist). |
| Specific Rotation | [α]D ≈ -1.8° (H₂O) | D-Sorbitol is slightly dextrorotatory; L is levorotatory. |
| pKa | ~13.6 | Very weak acid; essentially neutral in physiological pH. |
Synthesis and Isotopic Integrity
Synthetic Route
High-purity L-Glucitol-1-13C is typically synthesized via the chemical reduction of L-Glucose-1-13C .
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Precursor: L-Glucose-1-13C is obtained via Kiliani-Fischer synthesis or specific enzymatic isomerization of labeled precursors.
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Reduction: The aldehyde group at C1 is reduced to a primary alcohol using Sodium Borohydride (NaBH₄) or catalytic hydrogenation.
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Note: Because the C1 aldehyde becomes a hydroxymethyl group (CH₂OH), the chirality at C1 is lost, but the label remains fixed at this terminal position.
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Purification: Removal of borate complexes (if NaBH₄ is used) is critical, usually achieved via repeated methanol evaporations (forming volatile methyl borate).
13C NMR Spectral Signature
In an achiral solvent (like D₂O), L-Glucitol-1-13C exhibits an NMR spectrum identical to D-Glucitol-1-13C, but the signal intensity at the C1 position is enhanced by ~100-fold.
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Chemical Shift (C1): ~63.5 ppm (doublet or singlet depending on decoupling).
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Differentiation: While C1 and C6 are both hydroxymethyl groups, the molecule has C2 symmetry only in specific projections; in solution, C1 and C6 are chemically distinct but have very similar shifts. The ¹³C label allows unambiguous assignment of the C1 terminal.
Stability Profile
A. Thermal and Chemical Stability
L-Glucitol-1-13C is chemically robust. It lacks a carbonyl group (unlike glucose), rendering it immune to:
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Maillard Reaction: It does not brown or polymerize with amines/amino acids.
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Mutarotation: It is an acyclic polyol and does not undergo ring-opening/closing equilibration.
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Oxidation: Stable against air oxidation at room temperature.
B. Hygroscopicity (Critical Handling Factor)
Like all sorbitol isomers, L-Glucitol is hygroscopic .
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Mechanism: It readily absorbs atmospheric moisture, forming a sticky semi-solid or syrup.
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Impact on Mass: Weighing errors are the primary source of experimental failure. Absorbed water dilutes the isotopic concentration, leading to quantification errors in metabolic studies.
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Mitigation: Store in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
C. Metabolic Stability (The "Warburg Control")
In mammalian cells, L-Glucitol is a metabolic "dead end."
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Transporters: It may enter cells via passive diffusion or promiscuous uptake by certain GLUT transporters (though with much lower affinity than D-glucose).
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Enzymes: Mammalian Sorbitol Dehydrogenase (SDH) is highly specific for D-Sorbitol. It does not oxidize L-Glucitol to L-Fructose.
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Result: The ¹³C signal for L-Glucitol remains as a single peak at 63.5 ppm throughout the incubation, whereas D-Sorbitol-1-13C would show signal transfer to Fructose and downstream glycolytic intermediates.
Applications in Research
Metabolic Flux Analysis (MFA)
L-Glucitol-1-13C serves as a tracer for extracellular volume and non-specific uptake . In experiments quantifying glucose consumption (Warburg effect), researchers co-incubate cells with D-Glucose (unlabeled) and L-Glucitol-1-13C.
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The L-Glucitol signal calibrates the NMR volume and confirms that no label scrambling occurs, validating the system's metabolic isolation.
Enantioselective Enzymology
Used to characterize bacterial dehydrogenases (e.g., from Pseudomonas or Rhodobacter) that can metabolize L-sugars.
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Pathway: L-Glucitol → (L-Glucitol Dehydrogenase) → L-Fructose.
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Detection: Appearance of a new ¹³C peak corresponding to the keto-carbon or shifted backbone carbons of L-Fructose.
Experimental Protocols
Protocol A: Handling and Solubilization for NMR
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Objective: Prepare a quantitative standard without moisture-induced mass error.
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Environment: Perform weighing in a glove box or low-humidity environment (<30% RH) if possible.
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Desiccation: If the container has been opened previously, dry the L-Glucitol-1-13C in a vacuum desiccator over P₂O₅ for 24 hours.
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Weighing:
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Tare a clean NMR tube or volumetric flask.
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Rapidly transfer the specific mass (e.g., 10 mg).
-
Record exact weight immediately.
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Solvent Addition: Add D₂O (containing DSS as an internal reference, 0.0 ppm).
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Vortex: Vortex until fully dissolved (dissolution is rapid).
Protocol B: Metabolic Stability Assay (Mammalian Cells)
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Objective: Verify metabolic inertness in a specific cell line.
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Seed Cells: 1x10⁶ cells in 6-well plates.
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Media Prep: Glucose-free DMEM supplemented with 5 mM L-Glucitol-1-13C.
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Incubation: 24 hours at 37°C.
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Extraction:
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Collect media (extracellular).
-
Wash cells 3x with ice-cold PBS.
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Lyse cells with methanol/chloroform/water (dual phase extraction).
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NMR Analysis:
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Analyze aqueous phase.[12]
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Success Criteria: 100% of ¹³C signal remains as L-Glucitol (63.5 ppm). Appearance of lactate-13C or other metabolites indicates impurity or rare metabolic pathway activation.
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Visualization of Concepts
Diagram 1: Stereochemical Identity & Metabolic Fate
This diagram contrasts the structure and metabolic pathways of D-Sorbitol versus L-Glucitol, highlighting why L-Glucitol is a stable tracer.
Caption: Comparative metabolic fate. D-Sorbitol enters glycolysis via fructose; L-Glucitol-1-13C remains intact in mammalian systems due to stereospecific enzyme exclusion.
Diagram 2: Experimental Workflow for 13C Tracing
A logical flow for using L-Glucitol-1-13C as a negative control in metabolic flux studies.
Caption: Workflow for using L-Glucitol-1-13C as a negative control. Presence of label in lysate or new peaks indicates contamination or rare uptake pathways.
References
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Jans, A. W., et al. (1989). "Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue."[1] Magnetic Resonance in Medicine, 9(3), 419-422. [Link]
Sources
- 1. Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]
- 5. Gene switch for l-glucose-induced biopharmaceutical production in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sorbitol(50-70-4) 13C NMR spectrum [chemicalbook.com]
- 8. isotope.com [isotope.com]
- 9. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
